molecular formula C25H25NO2 B594110 (8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1349837-48-4

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594110
CAS No.: 1349837-48-4
M. Wt: 371.5 g/mol
InChI Key: CNQSHGRPSVJODG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

JWH 081 8-methoxynaphthyl isomer is a synthetic cannabinoid that shows a high affinity for the central CB1 receptor with a Ki value of 1.2 nM . It also has a ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM) . The CB1 and CB2 receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

As a cannabinoid agonist, JWH 081 8-methoxynaphthyl isomer binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity.

Biochemical Pathways

The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can influence several biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, leading to a decrease in the level of cyclic adenosine monophosphate (cAMP). This can further affect the function of protein kinase A (PKA), a key regulator of numerous cellular processes . .

Pharmacokinetics

The pharmacokinetic properties of JWH 081 8-methoxynaphthyl isomer, including its absorption, distribution, metabolism, and excretion (ADME), are not well-characterized. As a synthetic cannabinoid, it is likely to share some pharmacokinetic characteristics with other cannabinoids. For instance, cannabinoids are typically lipophilic, allowing them to cross biological membranes and distribute throughout the body. They are also metabolized primarily in the liver and excreted in the feces and urine . .

Result of Action

The activation of CB1 and CB2 receptors by JWH 081 8-methoxynaphthyl isomer can lead to various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, influence cell survival and proliferation, and affect immune response . .

Action Environment

The action, efficacy, and stability of JWH 081 8-methoxynaphthyl isomer can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can impact its stability . .

Properties

IUPAC Name

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQSHGRPSVJODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017319
Record name JWH-081 8-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349837-48-4
Record name JWH-081 8-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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